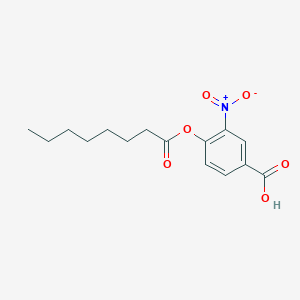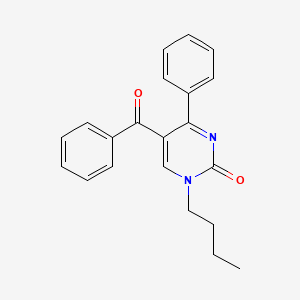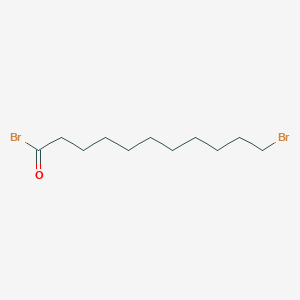
3-Nitro-4-(octanoyloxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-4-(octanoyloxy)benzoic acid is an organic compound with the molecular formula C15H19NO6. It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a nitro group (-NO2) and the hydrogen atom at the 4-position is replaced by an octanoyloxy group (-OC(O)C7H15). This compound is known for its applications in various scientific research fields, particularly in biochemistry and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(octanoyloxy)benzoic acid typically involves the esterification of 3-nitrobenzoic acid with octanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
3-Nitrobenzoic acid+Octanoyl chloride→3-Nitro-4-(octanoyloxy)benzoic acid+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-4-(octanoyloxy)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-nitrobenzoic acid and octanoic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: 3-Amino-4-(octanoyloxy)benzoic acid.
Hydrolysis: 3-Nitrobenzoic acid and octanoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Nitro-4-(octanoyloxy)benzoic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Biochemistry: As a chromogenic substrate for phospholipase A2, it is used to study enzyme kinetics and activity.
Pharmacology: It is used in the development of enzyme inhibitors and as a model compound for drug metabolism studies.
Industrial Chemistry: It serves as an intermediate in the synthesis of various organic compounds and materials.
Mecanismo De Acción
The mechanism of action of 3-Nitro-4-(octanoyloxy)benzoic acid primarily involves its interaction with enzymes such as phospholipase A2. The compound acts as a substrate for the enzyme, which catalyzes the hydrolysis of the ester bond, releasing octanoic acid and a nitrophenol derivative. This reaction is used to monitor the activity of phospholipase A2 in various biological samples .
Comparación Con Compuestos Similares
Similar Compounds
3-Nitrobenzoic acid: Lacks the octanoyloxy group, making it less hydrophobic and less suitable for studying lipid-related enzymes.
4-Nitrobenzoic acid: Has the nitro group at the 4-position, which affects its reactivity and interaction with enzymes.
3-Nitro-4-(hexanoyloxy)benzoic acid: Similar structure but with a shorter alkyl chain, affecting its solubility and interaction with lipid membranes.
Uniqueness
3-Nitro-4-(octanoyloxy)benzoic acid is unique due to its specific substitution pattern, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful for studying enzymes that interact with both aqueous and lipid environments .
Propiedades
Número CAS |
113894-26-1 |
|---|---|
Fórmula molecular |
C15H19NO6 |
Peso molecular |
309.31 g/mol |
Nombre IUPAC |
3-nitro-4-octanoyloxybenzoic acid |
InChI |
InChI=1S/C15H19NO6/c1-2-3-4-5-6-7-14(17)22-13-9-8-11(15(18)19)10-12(13)16(20)21/h8-10H,2-7H2,1H3,(H,18,19) |
Clave InChI |
OLVAECPSQIIVEN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)OC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N,N-Diethyl-7-phenyl-2H-[1,3]dioxolo[4,5-G]quinolin-6-amine](/img/structure/B14292401.png)
![2,2',2''-[({3-[(Oxiran-2-yl)methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol)](/img/structure/B14292405.png)




![Ethyl chloro[(dipropoxyphosphoryl)sulfanyl]acetate](/img/structure/B14292430.png)


